M1 Subtype Selectivity: BQCA Demonstrates Functional Sparing of M2-M5 Receptors at Concentrations Up to 100 µM
BQCA exhibits functional selectivity for the M1 receptor, showing no potentiation, agonism, or antagonism activity on M2, M3, M4, or M5 receptors up to 100 µM [1]. In contrast, orthosteric M1-preferring agonists such as cevimeline and xanomeline display significant off-target activity at M3 receptors, leading to dose-limiting peripheral cholinergic side effects including salivation and gastrointestinal disturbances [2].
| Evidence Dimension | Functional activity at non-M1 mAChR subtypes (M2-M5) |
|---|---|
| Target Compound Data | No potentiation, agonism, or antagonism up to 100 µM |
| Comparator Or Baseline | Cevimeline: M1/M3 agonist with significant M3 activity; Xanomeline: M1/M4 agonist with M3-mediated adverse effects |
| Quantified Difference | BQCA: zero detectable activity at M2-M5 at 100 µM; Cevimeline/Xanomeline: produce M3-mediated salivation and GI effects at therapeutic doses |
| Conditions | Functional assays in cells expressing human or rat M2, M3, M4, and M5 mAChRs |
Why This Matters
M3-mediated side effects are a primary reason orthosteric muscarinic agonists failed in clinical development for Alzheimer's disease; BQCA's M3-sparing profile enables cognitive enhancement without limiting peripheral cholinergic toxicity.
- [1] Ma L, Seager MA, Wittmann M, Jacobson M, Bickel D, Burno M, et al. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proc Natl Acad Sci U S A. 2009;106(37):15950-5. View Source
- [2] Chambon C, Jatzke C, Wegener N, Gravius A, Danysz W. Using cholinergic M1 receptor positive allosteric modulators to improve memory via enhancement of brain cholinergic communication. Eur J Pharmacol. 2012;697(1-3):73-80. View Source
